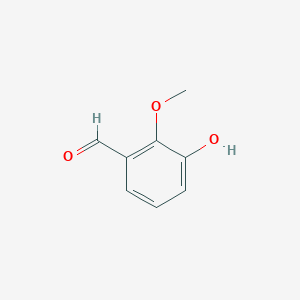

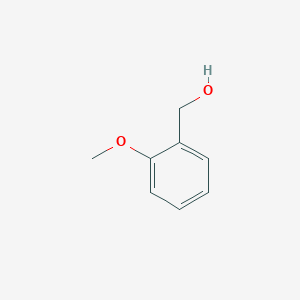

3-ヒドロキシ-2-メトキシベンズアルデヒド

概要

説明

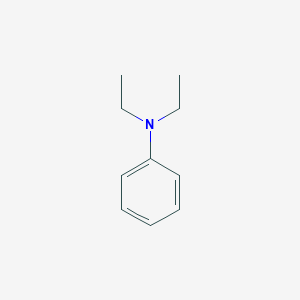

3-Hydroxy-2-methoxybenzaldehyde (3H2MB) is a naturally occurring aromatic aldehyde found in a variety of plants and fungi. It has been used in scientific research for its unique properties, as it is a common intermediate in the synthesis of a wide range of compounds. 3H2MB is also known for its ability to act as a catalyst in certain biochemical reactions, as well as its potential to act as an antioxidant.

科学的研究の応用

非線形光学材料

3-ヒドロキシ-2-メトキシベンズアルデヒド: は、非線形光学(NLO)材料に適した特性を示すセミカルバゾンの合成に使用されてきました . これらの材料は、光の周波数を変化させる能力のために、レーザー技術、光通信、情報処理における用途に不可欠です。

食品および化粧品における香味剤

この化合物は植物に含まれており、爽やかな香りのため、食品や化粧品業界で貴重な香味成分として知られています . さまざまな天然資源に存在することは、これらの分野におけるその重要性を強調しています。

薬効

3-ヒドロキシ-2-メトキシベンズアルデヒドを含むメトキシベンズアルデヒドは、顕著な薬効を示しています。 それらは、抗アセチルコリンエステラーゼ活性、抗チロシナーゼ活性、抗白血病活性の点で、製薬業界で有望視されています .

金属イオンの配位子

この化合物は、Fe(III)やAl(III)などの金属イオンに対する新しい配位子の合成に使用されてきました . これらの配位子は、金属配位化学の研究やさまざまな金属ベースの薬剤の開発に重要です。

変異誘発研究

3-ヒドロキシ-2-メトキシベンズアルデヒド: は、変異誘発研究に使用されており、変異を引き起こす遺伝的変異とメカニズムを理解するために不可欠です . これは、がん研究や治療法の開発において影響を与える可能性があります。

医薬品合成の前駆体

その化学構造のため、3-ヒドロキシ-2-メトキシベンズアルデヒドは、製薬業界における合成前駆体として役立ちます。 それはさまざまな薬剤の合成に関与しており、創薬と化学合成における役割を強調しています .

作用機序

Target of Action

3-Hydroxy-2-methoxybenzaldehyde, also known as o-Vanillin, primarily targets the cellular antioxidation systems of fungi . It disrupts these systems, leading to an effective method for controlling fungal pathogens . The compound has been found to be particularly effective against strains of Aspergillus fumigatus, A. flavus, A. terreus, and Penicillium expansum, which are causative agents of human invasive aspergillosis and/or are mycotoxigenic .

Mode of Action

The compound interacts with its targets by destabilizing cellular redox homeostasis and/or antioxidation systems . This disruption is achieved through the redox-active properties of the compound . The antifungal activity of the compound increases with the presence of an ortho-hydroxyl group in the aromatic ring .

Biochemical Pathways

The compound affects the oxidative stress-response pathway . Use of deletion mutants in this pathway of Saccharomyces cerevisiae (sod1Δ, sod2Δ, glr1Δ) and two mitogen-activated protein kinase (MAPK) mutants of A. fumigatus (sakAΔ, mpkCΔ), indicates that the antifungal activity of the benzaldehydes is through disruption of cellular antioxidation .

Pharmacokinetics

Factors such as solubility, stability, and molecular weight (152.15 g/mol for this compound ) can influence how well the compound is absorbed and distributed within the body, how it is metabolized, and how quickly it is excreted.

Result of Action

The result of the compound’s action is the effective inhibition of fungal growth . It achieves this by disrupting the cellular antioxidation components of fungi, such as superoxide dismutases, glutathione reductase, etc . It can function as a chemosensitizing agent in concert with conventional drugs or fungicides to improve antifungal efficacy .

Action Environment

The action, efficacy, and stability of 3-Hydroxy-2-methoxybenzaldehyde can be influenced by various environmental factors. For instance, the compound should be stored under an inert atmosphere at 2-8°C to maintain its stability . Furthermore, the compound’s effectiveness can be enhanced when used in combination with other agents, such as phenylpyrroles . This synergistic chemosensitization greatly lowers the minimum inhibitory concentrations required .

生化学分析

Biochemical Properties

3-Hydroxy-2-methoxybenzaldehyde is known to interact with various enzymes, proteins, and other biomolecules. It has been found to disrupt the fungal antioxidation system, indicating its potential interaction with enzymes such as superoxide dismutases and glutathione reductase . The nature of these interactions is likely due to the compound’s redox-active properties .

Cellular Effects

The cellular effects of 3-Hydroxy-2-methoxybenzaldehyde are primarily observed in its antifungal activity. It has been shown to disrupt cellular antioxidation in fungi, leading to inhibited fungal growth . This suggests that the compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 3-Hydroxy-2-methoxybenzaldehyde is thought to involve disruption of cellular antioxidation. This is achieved through its redox-active properties, which may lead to binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound has a boiling point of 278.4±20.0 °C at 760 mmHg and a flash point of 115.5±15.3 °C , indicating its stability under normal laboratory conditions.

Metabolic Pathways

It is likely that the compound is involved in pathways related to the metabolism of phenolic compounds, given its structural similarity to other phenolic compounds .

特性

IUPAC Name |

3-hydroxy-2-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c1-11-8-6(5-9)3-2-4-7(8)10/h2-5,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRIWJVSWLJHHEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

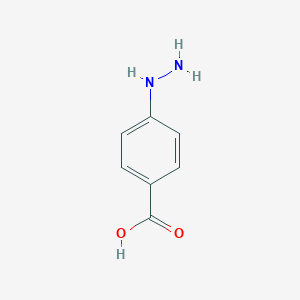

COC1=C(C=CC=C1O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70473025 | |

| Record name | 3-hydroxy-2-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70473025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

66495-88-3 | |

| Record name | 3-hydroxy-2-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70473025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-2-methoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(9Z,19Z,21Z)-26-Bromo-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate](/img/structure/B43225.png)

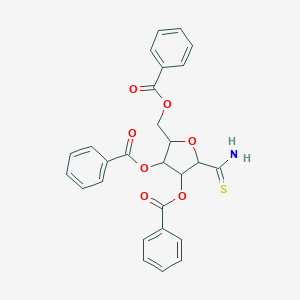

![Ethyl 2-[3,4-dibenzoyloxy-5-(benzoyloxymethyl)oxolan-2-yl]-1,3-thiazole-4-carboxylate](/img/structure/B43236.png)